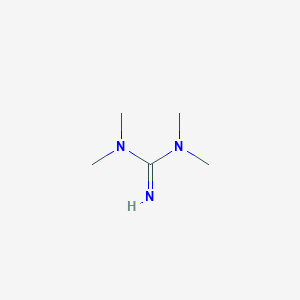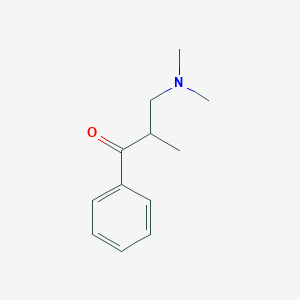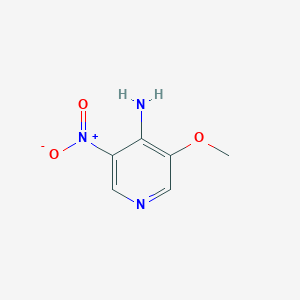
(Z)-2-(2-Tritylaminothiazol-4-yl)-2-méthoxyiminoacide acétique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-(2-Tritylaminothiazol-4-yl)-2-methoxyiminoacetic acid is a compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its role as an intermediate in the synthesis of cephalosporin derivatives, which are a class of β-lactam antibiotics .
Applications De Recherche Scientifique
(Z)-2-(2-Tritylaminothiazol-4-yl)-2-methoxyiminoacetic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of cephalosporin antibiotics, which are crucial in treating bacterial infections.
Biology: The compound’s derivatives are studied for their potential antimicrobial and antifungal properties.
Medicine: Cephalosporin derivatives synthesized from this compound are used in clinical settings to treat various bacterial infections.
Méthodes De Préparation
The synthesis of (Z)-2-(2-Tritylaminothiazol-4-yl)-2-methoxyiminoacetic acid typically involves the reaction of 2-aminothiazole derivatives with trityl chloride and methoxyiminoacetic acid under specific conditions. The reaction conditions often include the use of solvents such as chloroform, DMSO, or methanol, and the process may require heating to facilitate the reaction . Industrial production methods are similar but are scaled up to accommodate larger quantities and may involve additional purification steps to ensure the desired purity of the final product.
Analyse Des Réactions Chimiques
(Z)-2-(2-Tritylaminothiazol-4-yl)-2-methoxyiminoacetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, often using reagents like halides or amines.
Mécanisme D'action
The mechanism of action of (Z)-2-(2-Tritylaminothiazol-4-yl)-2-methoxyiminoacetic acid primarily involves its role as an intermediate in the synthesis of cephalosporin antibiotics. These antibiotics work by inhibiting the synthesis of bacterial cell walls, leading to the lysis and death of the bacteria. The compound itself interacts with various molecular targets and pathways involved in the synthesis of these antibiotics .
Comparaison Avec Des Composés Similaires
(Z)-2-(2-Tritylaminothiazol-4-yl)-2-methoxyiminoacetic acid can be compared with other similar compounds, such as:
2-Aminothiazole-4-carboxylate: Used as a starting material for various heterocyclic analogues with antimicrobial properties.
2-(2-Aminothiazol-4-yl)glyoxylic acid: Another intermediate in the synthesis of cephalosporin derivatives.
Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate: Used in the synthesis of cephalosporin antibiotics.
The uniqueness of (Z)-2-(2-Tritylaminothiazol-4-yl)-2-methoxyiminoacetic acid lies in its specific structure, which allows for the efficient synthesis of cephalosporin derivatives with high antimicrobial activity.
Propriétés
Numéro CAS |
64485-90-1 |
|---|---|
Formule moléculaire |
C25H21N3O3S |
Poids moléculaire |
443.5 g/mol |
Nom IUPAC |
(2E)-2-methoxyimino-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetic acid |
InChI |
InChI=1S/C25H21N3O3S/c1-31-28-22(23(29)30)21-17-32-24(26-21)27-25(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17H,1H3,(H,26,27)(H,29,30)/b28-22+ |
Clé InChI |
PKPGSMOHYWOGJR-XAYXJRQQSA-N |
SMILES |
CON=C(C1=CSC(=N1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O |
SMILES isomérique |
CO/N=C(\C1=CSC(=N1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)/C(=O)O |
SMILES canonique |
CON=C(C1=CSC(=N1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O |
Pictogrammes |
Flammable; Health Hazard |
Synonymes |
2-[(Z)-Methoxyimino]-2-[2-(tritylamino)thiazol-4-yl]acetic Acid; (αZ)-α-(Methoxyimino)-2-[(triphenylmethyl)amino]-4-thiazoleacetic Acid; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[3-(Dimethylamino)propoxy]benzonitrile](/img/structure/B143030.png)







![(2S)-2-[4-(2-methylpropyl)phenyl]-N-[(1R)-1-phenylethyl]propanamide](/img/structure/B143054.png)
![(2R)-2-[4-(2-methylpropyl)phenyl]-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B143057.png)



